1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS No.: 20461-26-1

Cat. No.: VC2431943

Molecular Formula: C13H12ClNO

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20461-26-1 |

|---|---|

| Molecular Formula | C13H12ClNO |

| Molecular Weight | 233.69 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |

| Standard InChI | InChI=1S/C13H12ClNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3 |

| Standard InChI Key | CEMZCIWXACIVOA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=O |

| Canonical SMILES | CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=O |

Introduction

Chemical Identity and Physical Properties

Structural Characteristics

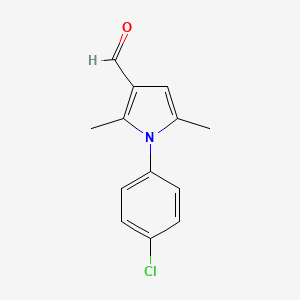

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde belongs to the class of N-substituted pyrroles with a para-chlorophenyl group attached to the nitrogen atom. The compound features a five-membered pyrrole core with strategically positioned substituents that influence its chemical behavior and potential applications. The presence of the aldehyde group at position 3 creates a reactive site that can participate in various chemical transformations, making this compound valuable as both a final product and a synthetic intermediate.

The molecular structure consists of a pyrrole ring with methyl groups at positions 2 and 5, a carbaldehyde group at position 3, and a 4-chlorophenyl substituent at the nitrogen atom. This arrangement creates a planar, conjugated system with specific electronic properties that distinguish it from other pyrrole derivatives.

Physicochemical Properties

Based on the available data, 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has a molecular weight of approximately 233.70 g/mol . Its molecular formula is C₁₃H₁₂ClNO, and it possesses the InChI key CEMZCIWXACIVOA-UHFFFAOYSA-N . This identifier uniquely represents the compound's chemical structure in database systems and scientific literature.

Table 1: Key Physicochemical Properties of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

The compound is expected to exhibit limited water solubility due to its predominantly hydrophobic nature, but would likely dissolve well in organic solvents such as tetrahydrofuran, dimethyl sulfoxide, and acetonitrile, which are commonly used for similar heterocyclic compounds .

Synthetic Methodologies

Vilsmeier-Haack Reaction Approach

The Vilsmeier-Haack reaction represents one of the most efficient methods for introducing an aldehyde group into aromatic systems, including pyrroles. This reaction typically employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate a reactive iminium salt intermediate, which subsequently reacts with the aromatic substrate .

For the synthesis of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, the starting material would likely be 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole, which undergoes formylation at the C-3 position. The reaction mechanism involves the formation of the Vilsmeier reagent (chloromethyleneiminium ion) from DMF and POCl₃, followed by electrophilic attack on the electron-rich pyrrole ring and subsequent hydrolysis to yield the aldehyde .

The general reaction scheme can be represented as:

-

Formation of the Vilsmeier reagent from DMF and POCl₃

-

Electrophilic attack on the pyrrole ring at position 3

-

Hydrolysis to yield the desired aldehyde

This methodology is particularly effective for pyrrole systems due to their electron-rich nature, which facilitates the electrophilic aromatic substitution reactions.

Alternative Synthetic Routes

A potential alternative synthetic pathway could involve the initial preparation of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (which has been documented in the literature ), followed by selective reduction of the carboxylic acid to an aldehyde. This transformation could be achieved using reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, which selectively reduces carboxylic acids or their derivatives to aldehydes without further reduction to alcohols.

Another approach might utilize the one-pot method similar to that described for the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde . This method involves sequential reduction reactions using suitable metal catalysts, although adaptations would be necessary to accommodate the different substitution pattern of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Biological and Medicinal Significance

Pyrroles in Medicinal Chemistry

Pyrrole derivatives represent an important class of heterocyclic compounds with diverse biological activities. They are found in numerous natural products and have been extensively explored in medicinal chemistry. The pyrrole scaffold serves as a fundamental building block in many pharmaceuticals due to its ability to interact with various biological targets .

Research has demonstrated that pyrrole-containing analogs possess a wide range of pharmacological properties, including:

-

Anticancer activity against leukemia, lymphoma, and myelofibrosis

-

Antibacterial and antifungal properties

-

Antiprotozoal and antimalarial effects

-

Antipsychotic and anxiolytic activities

The combination of different pharmacophores with the pyrrole ring system has led to the development of more active compounds with enhanced therapeutic potential.

Structure-Activity Relationships and Chemical Reactivity

Electronic and Steric Effects

The specific arrangement of substituents in 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde creates a unique electronic environment that influences its chemical reactivity and potential biological interactions. The methyl groups at positions 2 and 5 contribute electron density to the pyrrole ring through inductive effects, while the electron-withdrawing chloro substituent on the phenyl ring and the aldehyde group at position 3 create polarized regions within the molecule.

This electronic distribution affects the compound's ability to engage in various reactions and interactions:

Comparative Analysis with Related Compounds

Comparing 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with its structural analogs provides insights into how subtle structural modifications affect properties and potential applications.

Table 2: Comparative Analysis of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and Related Compounds

The subtle differences in these structures can significantly impact their physicochemical properties, reactivity, and potential biological activities. For instance, the position of the chloro substituent on the phenyl ring (para versus meta) affects the electronic distribution and molecular geometry, potentially resulting in different binding interactions with biological targets.

Analytical Characterization Techniques

Spectroscopic Methods

Various spectroscopic techniques can be employed for the characterization and identification of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would reveal characteristic signals for:

-

The aldehyde proton (typically appearing as a singlet at approximately 9.5-10.0 ppm)

-

The aromatic protons of the 4-chlorophenyl group (expected to show an AA'BB' pattern)

-

The C-4 proton of the pyrrole ring (typically appearing as a singlet)

-

The methyl protons at positions 2 and 5 (appearing as singlets in the 2.0-2.5 ppm region)

¹³C NMR would show distinctive signals for the aldehyde carbon (typically around 180-190 ppm), the carbons of the pyrrole ring, the methyl carbons, and the aromatic carbons of the 4-chlorophenyl group.

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

-

The C=O stretching of the aldehyde group (typically around 1660-1700 cm⁻¹)

-

C-H stretching of the aldehyde (typically around 2700-2800 cm⁻¹, known as Fermi doublet)

-

C=C stretching of the pyrrole ring and aromatic system

-

C-Cl stretching (typically around 700-800 cm⁻¹)

Mass Spectrometry

Mass spectrometry would provide valuable information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak would appear at m/z 233.7, corresponding to the molecular weight of the compound . Common fragments might include the loss of the aldehyde group (M-CHO) and cleavage patterns characteristic of N-substituted pyrroles.

Chromatographic Methods

Chromatographic techniques are essential for determining the purity of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and separating it from synthetic impurities or starting materials.

High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column with a gradient of water and acetonitrile or methanol as mobile phases would be effective for analyzing this compound. UV detection at wavelengths around 254-280 nm would be suitable due to the compound's aromatic nature.

Gas Chromatography (GC) could also be employed, particularly when coupled with mass spectrometry (GC-MS), to provide both separation and structural identification. The compound would likely require derivatization to enhance volatility for GC analysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume